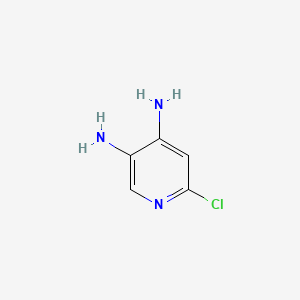

6-Chloro-3,4-pyridinediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRXBXNATIHDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920468 | |

| Record name | 6-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9030-21-1, 89182-17-2 | |

| Record name | 6-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorylase, purine nucleoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloropyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 6-Chloro-3,4-pyridinediamine

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-3,4-pyridinediamine, a heterocyclic aromatic amine of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of specific experimental data in public literature, this guide also furnishes detailed, standardized experimental protocols for the determination of its fundamental characteristics.

Core Physicochemical Properties

This compound, with the chemical formula C₅H₆ClN₃, is a substituted pyridine derivative.[1] Its structure features a pyridine ring with a chlorine atom at the 6th position and two amino groups at the 3rd and 4th positions. This arrangement of functional groups dictates its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-chloropyridine-3,4-diamine | - |

| CAS Number | 89182-17-2 | [1] |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline solid (presumed) | General knowledge |

| Melting Point | Not available in public literature | - |

| pKa | Not available in public literature | - |

| Solubility | Not available in public literature | - |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[2] For this compound, a sharp melting range would suggest a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder.[2] The dry powder is then packed into a capillary tube to a height of 2-3 mm.[3][4]

-

Apparatus: A calibrated digital melting point apparatus or a Thiele tube setup can be used.

-

Measurement:

-

Place the capillary tube in the heating block of the apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough measurement has been made).[3][5]

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[3]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point.[4]

-

-

Purity Assessment: A narrow melting range of 0.5-1°C is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting range.

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and formulation.[6] A general qualitative and quantitative approach is outlined below.[7][8][9]

Methodology for Qualitative Solubility:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane).

-

Procedure:

-

Add approximately 10-20 mg of this compound to a test tube.

-

Add 1 mL of the selected solvent and agitate the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25°C).

-

Visually observe if the solid dissolves completely.

-

If the solid dissolves, it is classified as "soluble." If it does not, it is "insoluble." If some dissolves, it is "partially soluble."

-

Methodology for Quantitative Solubility (Shake-Flask Method):

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask.[6]

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6] The presence of undissolved solid is necessary to confirm saturation.[8]

-

-

Sample Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any solid particles.[6]

-

Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[6] A calibration curve with standards of known concentrations must be prepared for quantification.[6]

-

-

Calculation: The solubility is expressed in units such as g/L or mol/L.

Determination of pKa

The pKa value(s) of this compound will quantify the basicity of its amino groups. Aromatic amines are generally weak bases, and their pKa can be determined using potentiometric titration or spectrophotometric methods.[10][11][12]

Methodology (Potentiometric Titration):

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol, due to the potential for low aqueous solubility of the free base.[10][11]

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the sample solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve. The pH at the half-equivalence point (where half of the amine has been protonated) corresponds to the pKa of the conjugate acid. For a diamine, two equivalence points and two pKa values may be observed.

-

Biological and Pharmacological Context

While specific data on the biological activity of this compound is not extensively reported in the public domain, substituted pyridine and pyrimidine derivatives are known to possess a wide range of biological activities.[13][14][15] These scaffolds are present in numerous compounds with demonstrated antibacterial, antifungal, and kinase inhibitory activities.[13][16][17] Therefore, this compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the basic properties of a solid organic compound like this compound.

References

- 1. scbt.com [scbt.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloro-3,4-pyridinediamine: A Technical Guide to its Potential Biological Activity

Disclaimer: Direct experimental data on the biological activity of 6-Chloro-3,4-pyridinediamine is limited in publicly available scientific literature. This guide provides an in-depth analysis of its potential biological activities based on the established pharmacological profiles of structurally related compounds, including aminopyridines, diaminopyridines, and other chloro-substituted pyridine and pyrimidine derivatives. The information presented herein is intended for research and drug development professionals and should be used as a foundation for further investigation.

Introduction

This compound is a heterocyclic aromatic amine containing a pyridine core substituted with a chlorine atom and two amino groups. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The presence of amino and chloro substituents on this scaffold suggests that this compound could exhibit a range of biological activities. By examining its structural analogs, we can infer its potential as a modulator of neuromuscular function, an antimicrobial agent, and an anticancer therapeutic. This guide will explore these potential activities, providing available quantitative data from related compounds, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways.

Potential Neuromuscular Activity

The 3,4-diaminopyridine (3,4-DAP) moiety within this compound is a strong indicator of potential activity at the neuromuscular junction. 3,4-DAP is a well-characterized potassium channel blocker used in the treatment of certain neuromuscular disorders.

Mechanism of Action

The primary mechanism of action of 3,4-diaminopyridine is the blockade of voltage-gated potassium (Kv) channels in presynaptic nerve terminals. This blockade prolongs the duration of the action potential, leading to an increased influx of calcium ions (Ca2+) through voltage-gated calcium channels. The elevated intracellular calcium concentration enhances the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft, thereby improving neuromuscular transmission.

Quantitative Data from Analogs

The following table summarizes the effects of 3,4-diaminopyridine on neuromuscular transmission from preclinical studies.

| Compound | Model | Parameter Measured | Result | Reference |

| 3,4-Diaminopyridine | Murine diaphragm | Quantal release of acetylcholine | 1,000% increase under low probability of release | [1] |

| 3,4-Diaminopyridine | Rat diaphragm | Quantal content of first EPP | 95% increase at 100 µM | [2] |

| 4-Aminopyridine | Rat diaphragm | Quantal content of first EPP | 97% increase at 100 µM | [2] |

Experimental Protocol: In Vitro Neuromuscular Junction Electrophysiology

This protocol is a generalized method for studying the effects of compounds on neuromuscular transmission using intracellular microelectrode recordings in an isolated nerve-muscle preparation (e.g., mouse or rat diaphragm).

1. Preparation of the Nerve-Muscle Tissue:

-

Euthanize the animal in accordance with institutional guidelines.

-

Dissect the phrenic nerve-diaphragm muscle preparation and mount it in a recording chamber.

-

Continuously perfuse the preparation with a physiological saline solution (e.g., Ringer's solution) bubbled with 95% O₂ / 5% CO₂ at a constant temperature (e.g., 29-31°C).

2. Intracellular Recording:

-

Use sharp glass microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl) to impale muscle fibers near the endplate region.

-

Record miniature end-plate potentials (mEPPs) and evoked end-plate potentials (EPPs). EPPs are elicited by supramaximal stimulation of the phrenic nerve with a suction electrode.

3. Compound Application:

-

After obtaining a stable baseline recording, add this compound (or a related compound) to the perfusing solution at the desired concentration.

-

Allow the compound to equilibrate with the tissue for a defined period before recording the post-treatment effects.

4. Data Analysis:

-

Measure the amplitude and frequency of mEPPs and the amplitude of EPPs.

-

Calculate the quantal content of EPPs by dividing the mean EPP amplitude by the mean mEPP amplitude.

-

Compare the pre- and post-treatment values to determine the effect of the compound on neurotransmitter release.

Potential Antimicrobial Activity

The presence of the chloropyridine scaffold in this compound suggests potential antimicrobial properties. Various pyridine derivatives have demonstrated activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The precise antimicrobial mechanisms of pyridine derivatives can vary but may include:

-

Inhibition of essential enzymes, such as DNA gyrase or dihydrofolate reductase.

-

Disruption of the cell membrane integrity.

-

Interference with microbial metabolic pathways.

Quantitative Data from Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyridine and pyrimidine derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-amino-3-cyanopyridine derivative (2c) | Staphylococcus aureus | 39 | [3] |

| 2-amino-3-cyanopyridine derivative (2c) | Bacillus subtilis | 39 | [3] |

| Imidazo[1,2-c]pyrimidine derivative | Staphylococcus aureus (MSSA) | 3.12 | [4] |

| Imidazo[1,2-c]pyrimidine derivative | Staphylococcus aureus (MRSA) | 4.61 | [4] |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) | Drug-sensitive bacteria | 0.25 | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[6][7]

1. Preparation of Bacterial Inoculum:

-

From a fresh culture plate, select several colonies of the test bacterium and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10⁵ CFU/mL).

2. Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

3. Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Cover the plate and incubate at 35-37°C for 16-20 hours.

4. Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which no visible growth of the bacterium is observed.

-

The results can also be read using a microplate reader to measure absorbance.

Potential Anticancer Activity

The pyridine nucleus is a common feature in many anticancer drugs, and various substituted pyridine derivatives have demonstrated cytotoxic activity against a range of cancer cell lines. Therefore, this compound may possess anticancer properties.

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially exert anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways.

Quantitative Data from Analogs

The following table lists the half-maximal inhibitory concentration (IC₅₀) values for various pyridine derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 | [8] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | >50 | [8] |

| 3-cyanopyrid-2-one derivative (7h) | MCF-7 (Breast) | 1.89 | |

| 3-cyano-2-methoxypyridine derivative (8f) | MCF-7 (Breast) | 1.69 | |

| Pyridine-urea derivative (8b) | General (NCI-60) | Mean GI = 43% at 10 µM | [9] |

| Pyridine-urea derivative (8e) | General (NCI-60) | Mean GI = 49% at 10 µM | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11][12][13]

1. Cell Seeding:

-

Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

5. Absorbance Measurement and Data Analysis:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 3,4-diaminopyridine scaffold is a compelling reason to explore its activity at the neuromuscular junction, particularly as a potassium channel blocker. Furthermore, the chloropyridine core is a common feature in compounds with demonstrated antimicrobial and anticancer properties.

Future research should focus on the synthesis and in vitro screening of this compound to validate these predicted activities. The experimental protocols outlined in this guide provide a framework for such investigations. Should initial screenings prove promising, further studies into its mechanism of action, selectivity, and in vivo efficacy would be warranted. The development of derivatives of this compound could also lead to the discovery of novel compounds with enhanced potency and improved pharmacological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

The Pivotal Role of 6-Chloro-3,4-pyridinediamine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary drug discovery and development, the strategic selection of core molecular scaffolds is paramount to the successful design of novel therapeutic agents. Among the myriad of heterocyclic structures, 6-Chloro-3,4-pyridinediamine has emerged as a critical building block, particularly in the synthesis of imidazo[4,5-c]pyridines, a class of compounds demonstrating significant potential in oncology and other therapeutic areas. This technical guide provides an in-depth analysis of the synthesis, biological activity, and medicinal chemistry applications of this compound and its derivatives, tailored for researchers, scientists, and professionals in drug development.

The this compound Scaffold: A Gateway to Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various fused heterocyclic systems, most notably imidazo[4,5-c]pyridines. The presence of vicinal diamines allows for facile cyclization reactions, while the chloro-substituent provides a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available pyridine derivatives. A representative synthetic route is outlined below.

Figure 1: General synthetic scheme for this compound.

A crucial subsequent reaction is the cyclization of this compound with various reagents to form the imidazo[4,5-c]pyridine ring system. This is a versatile transformation that allows for the introduction of diverse substituents at the 2-position of the imidazole ring.

Figure 2: Cyclization of this compound.

Biological Activities and Therapeutic Potential

Derivatives of this compound, particularly the resulting imidazo[4,5-c]pyridines, have demonstrated a broad range of biological activities. A significant focus of research has been in the area of oncology, with compounds exhibiting potent anticancer and kinase inhibitory effects.

Anticancer Activity

Numerous studies have reported the in vitro anticancer activity of imidazo[4,5-c]pyridine derivatives against various human cancer cell lines. The data highlights the potential of this scaffold in the development of novel chemotherapeutic agents.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| I-1 (3-fluoro substitution) | A-549 (Lung) | 15.94 ± 0.201 | [1] |

| I-1 (3-fluoro substitution) | MCF-7 (Breast) | 22.12 ± 0.213 | [1] |

| I-2 (cyclobutyl ring) | A-549 (Lung) | 16.56 ± 0.125 | [1] |

| I-2 (cyclobutyl ring) | MCF-7 (Breast) | 24.68 ± 0.217 | [1] |

| IP-5 | HCC1937 (Breast) | 45 | [2] |

| IP-6 | HCC1937 (Breast) | 47.7 | [2] |

| IP-7 | HCC1937 (Breast) | 79.6 | [2] |

| Compound 8 | MCF-7 (Breast) | 0.082 | [3] |

| Compound 9 | - | 8.6 nM (PARP) | [3] |

| Imidazopyridine-quinoline hybrid (8) | HeLa (Cervical) | 0.34 | [4] |

| Imidazopyridine-quinoline hybrid (8) | MDA-MB-231 (Breast) | 0.32 | [4] |

| Imidazopyridine-quinoline hybrid (8) | ACHN (Renal) | 0.39 | [4] |

| Imidazopyridine-quinoline hybrid (8) | HCT-15 (Colon) | 0.31 | [4] |

| Imidazopyridine-carbazole hybrid (13) | HeLa (Cervical) | 0.37 | [4] |

| Imidazopyridine-carbazole hybrid (13) | MDA-MB-231 (Breast) | 0.41 | [4] |

| Imidazopyridine-carbazole hybrid (13) | ACHN (Renal) | 0.39 | [4] |

| Imidazopyridine-carbazole hybrid (13) | HCT-15 (Colon) | 0.30 | [4] |

Table 1: In Vitro Anticancer Activity of Imidazo[4,5-c]pyridine Derivatives.

Kinase Inhibition

The imidazo[4,5-c]pyridine scaffold has proven to be a valuable framework for the design of potent and selective kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

| Compound ID | Target Kinase | IC50 / Kd | Selectivity | Reference |

| Compound 78 | DNA-PK | 7.8 nM (IC50) | 1150-fold vs. ATM | [5][6] |

| Compound 27e | Aurora-A | 7.5 nM (Kd) | - | [7] |

| Compound 27e | Aurora-B | 48 nM (Kd) | - | [7] |

| Compound 27e | FLT3 | 6.2 nM (Kd) | - | [7] |

| Compound 27e | FLT3-ITD | 38 nM (Kd) | - | [7] |

| Compound 27e | FLT3(D835Y) | 14 nM (Kd) | - | [7] |

Table 2: Kinase Inhibitory Activity of Imidazo[4,5-c]pyridine Derivatives.

The inhibition of kinases such as DNA-dependent protein kinase (DNA-PK), Aurora kinases, and FMS-like tyrosine kinase 3 (FLT3) by these compounds underscores their potential as targeted cancer therapeutics. The interaction of these inhibitors with the kinase domain often involves key hydrogen bonding with the hinge region, a common feature of many kinase inhibitors.

Figure 3: Generalized signaling pathway of kinase inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.

Synthesis of 6-Chloro-1H-imidazo[4,5-c]pyridine (General Procedure)

This protocol describes a general method for the cyclization of this compound to form the imidazo[4,5-c]pyridine core.

-

Materials:

-

This compound

-

Formic acid (or other appropriate carboxylic acid/derivative)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of this compound in a suitable solvent (e.g., toluene or xylenes), add an excess of formic acid.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 6-chloro-1H-imidazo[4,5-c]pyridine.

-

Figure 4: Workflow for imidazo[4,5-c]pyridine synthesis.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., A-549, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Conclusion and Future Directions

This compound has proven to be a valuable and versatile scaffold in medicinal chemistry. Its utility in the synthesis of imidazo[4,5-c]pyridines has led to the discovery of potent anticancer agents and kinase inhibitors. The structure-activity relationship studies of these derivatives continue to provide valuable insights for the design of next-generation therapeutics. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in other disease areas beyond oncology. The continued exploration of the chemical space around the this compound core promises to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of Pyridinediamines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinediamine compounds, a class of heterocyclic organic molecules, have carved a significant niche in the landscape of medicinal chemistry and drug development. From their early discovery as intermediates in dye synthesis to their celebrated roles as potent therapeutic agents, the journey of pyridinediamines is one of scientific curiosity, serendipity, and rational design. This technical guide provides an in-depth exploration of the discovery and history of these versatile scaffolds, detailed experimental protocols for their synthesis, and a comprehensive overview of their diverse biological activities and the signaling pathways they modulate.

A Historical Voyage: From Obscurity to Clinical Significance

The history of pyridinediamine compounds is intrinsically linked to the broader development of pyridine chemistry. While pyridine was first isolated from coal tar in the 19th century, the exploration of its diamino-substituted derivatives gained momentum in the mid-20th century.[1] A landmark in this journey was the first documented synthesis of N,N'-diphenylpyridine-2,6-diamine, also known as 2,6-dianilinopyridine, in 1947 by Bernstein, Stearns, Shaw, and Lott.[1] This foundational work, which explored the derivatization of 2,6-diaminopyridine, paved the way for the synthesis of a vast array of N-substituted analogs.

The therapeutic potential of pyridinediamines was dramatically unveiled with the discovery of Minoxidil (2,4-diamino-6-piperidinopyrimidine 1-oxide), a compound that was initially developed as an antihypertensive agent. Its unexpected side effect of promoting hair growth led to its repositioning as a widely used treatment for alopecia. This serendipitous discovery spurred significant research into the biological activities of other pyridinediamine derivatives.

Another key member of this family, 3,4-diaminopyridine (3,4-DAP), has been developed for the treatment of rare neuromuscular disorders like Lambert-Eaton myasthenic syndrome (LEMS) and certain types of myasthenia gravis.[2][3][4] Its mechanism of action involves blocking potassium channels, which enhances neurotransmitter release at the neuromuscular junction. The synthesis of 2,3-diaminopyridine and its derivatives has also been a subject of interest, with early methods involving the reduction of 2-amino-3-nitropyridine.[5][6] These compounds have served as versatile intermediates in the synthesis of various biologically active molecules, including potential anti-plasmodial agents.[7]

The Chichibabin reaction, a classic method for the amination of pyridines, has also been employed in the synthesis of diaminopyridines, although often with modest yields in early attempts.[8] Over the years, synthetic methodologies have evolved, with the development of more efficient and selective processes for the preparation of various pyridinediamine isomers and their derivatives, driven by their expanding applications in pharmaceuticals, agrochemicals, and materials science.[9][10]

Synthetic Methodologies and Experimental Protocols

The synthesis of pyridinediamine compounds can be broadly categorized into several approaches, including nucleophilic aromatic substitution, amination of halopyridines, and reduction of nitropyridines. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Protocol 1: Synthesis of N,N'-Diphenylpyridine-2,6-diamine from 2,6-Dibromopyridine[1]

This protocol is a representative example of a copper-catalyzed cross-coupling reaction, a common method for forming C-N bonds.

Materials:

-

2,6-Dibromopyridine

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2,6-dibromopyridine (1.0 eq), aniline (2.2 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.2 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to reflux (approximately 101 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford N,N'-diphenylpyridine-2,6-diamine.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 3,4-Diaminopyridine[11]

This multi-step synthesis involves nitration, amination, and subsequent reduction.

Step 1: Synthesis of 4-Methoxy-3-nitropyridine

-

Cool concentrated sulfuric acid in an ice bath to 0 °C.

-

Slowly add 4-methoxypyridine, followed by the dropwise addition of fuming nitric acid, keeping the temperature below 30 °C.

-

Heat the reaction mixture to 100 °C and maintain for 7 hours.

-

Cool the reaction mixture and pour it into crushed ice.

-

Neutralize the solution with potassium carbonate to pH 11.

-

Extract the product with ethyl acetate, wash the organic layer, dry over sodium sulfate, and concentrate to yield 4-methoxy-3-nitropyridine.

Step 2: Synthesis of 4-Amino-3-nitropyridine

-

Dissolve 4-methoxy-3-nitropyridine in ethanol.

-

React with strong ammonia water in a pressure vessel at elevated temperature.

-

After the reaction is complete, cool and isolate the precipitated 4-amino-3-nitropyridine.

Step 3: Synthesis of 3,4-Diaminopyridine

-

Dissolve 4-amino-3-nitropyridine in a suitable solvent (e.g., methanol/THF mixture).

-

Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure.[11]

-

Monitor the reaction until the starting material is consumed.

-

Filter off the catalyst and concentrate the filtrate to obtain 3,4-diaminopyridine.

Characterization: The identity and purity of the intermediates and the final product should be confirmed by appropriate analytical techniques, including NMR and mass spectrometry.

Protocol 3: Synthesis of 2,3-Diaminopyridine[5]

This method involves the reduction of a nitropyridine precursor.

Materials:

-

2-Amino-3-nitropyridine

-

Iron powder (Fe)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Suspend 2-amino-3-nitropyridine in a mixture of ethanol and water.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux and add a small amount of concentrated hydrochloric acid to initiate the reduction.

-

Continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Hot filter the reaction mixture to remove the iron salts.

-

Concentrate the filtrate, and then basify with a suitable base (e.g., sodium hydroxide) to precipitate the product.

-

Collect the precipitated 2,3-diaminopyridine by filtration, wash with cold water, and dry.

Characterization: Confirm the structure of the product using spectroscopic methods.

Experimental Workflow for Synthesis of N,N'-Diphenylpyridine-2,6-diamine

Synthesis of N,N'-Diphenylpyridine-2,6-diamine.

Physicochemical Properties and Biological Activities

The biological activity of pyridinediamine compounds is profoundly influenced by their physicochemical properties, such as lipophilicity, electronic effects, and steric factors. The position of the amino groups on the pyridine ring, as well as the nature of any substituents, dictates the molecule's ability to interact with biological targets.

Pyridinediamines exhibit a broad spectrum of biological activities, including:

-

Anticancer Activity: Numerous studies have demonstrated the potent anticancer effects of pyridinediamine derivatives against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.[12][13]

-

Antimicrobial Activity: Pyridinediamine and related pyridine compounds have shown significant activity against a range of bacterial and fungal pathogens.[14][15][16] The minimum inhibitory concentration (MIC) values for several derivatives have been reported to be in the low micromolar range.

-

Anti-inflammatory Activity: Certain pyridinediamine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibition of pro-inflammatory mediators.

-

Neurological Activity: As exemplified by 3,4-diaminopyridine, these compounds can modulate ion channels and neurotransmitter release, making them valuable for treating neurological disorders.[2][3][4]

Quantitative Biological Data

| Compound Class | Target/Cell Line | Activity (IC₅₀/MIC) | Reference |

| Pyridine-based PI3Kα inhibitors | PI3Kα | Nanomolar range | [12] |

| Pyridopyrimidine mTOR inhibitor (Torin2) | mTOR | 0.25 nM (EC₅₀) | [15] |

| Pyridine-based p38α/MAPK14 inhibitors | p38α | 45 nM (IC₅₀) | [17] |

| Diphenyl 1-(pyridin-3-yl)ethylphosphonates | E. coli, S. aureus | 10-100 µg/mL (MIC) | [18] |

| Diphenyl 1-(pyridin-3-yl)ethylphosphonates | HepG2, MCF-7 | Significant cytotoxicity | [18] |

| Substituted 2,4-diaminopyrimidines | S. aureus (MRSA) | 2-9 µg/mL (MIC) | [19] |

| Pyridinium Salts | S. aureus | 4 µg/mL (MIC) | [12] |

| Pyridine-based organic salts | S. aureus, E. coli | 55-56% inhibition at 100 µg/mL | [20] |

Modulation of Cellular Signaling Pathways

The therapeutic effects of many pyridinediamine compounds are attributed to their ability to modulate key cellular signaling pathways that are often dysregulated in disease.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Several pyridinediamine and related pyridine derivatives have been identified as potent inhibitors of this pathway.[12][13][21][22][23][24][25][26]

For instance, Torin2, a pyridopyrimidine derivative, is a highly potent and selective mTOR inhibitor.[15] It acts as an ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes. By blocking mTOR, Torin2 disrupts downstream signaling, leading to the inhibition of protein synthesis and cell growth. Other pyridinediamine-based compounds have been designed to target PI3Kα, the catalytic subunit of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3 and the subsequent activation of Akt.[12]

PI3K/Akt/mTOR Signaling Pathway and Inhibition by Pyridinediamine Derivatives

Inhibition of the PI3K/Akt/mTOR pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and cellular processes such as proliferation, differentiation, and apoptosis. The MAPK pathway is often hyperactivated in cancer and inflammatory diseases.[27][28]

Pyridinediamine and its derivatives have been shown to modulate the MAPK pathway. For example, certain imidazol-5-yl pyridine derivatives have been identified as potent inhibitors of p38α (MAPK14), a key kinase in the MAPK pathway involved in the production of inflammatory cytokines.[17] By inhibiting p38α, these compounds can suppress the inflammatory response. Other pyridine-containing compounds have been developed as inhibitors of other kinases within the MAPK cascade, such as MEK and ERK, offering potential therapeutic strategies for cancers driven by this pathway.

// A simplified representation of the p38 pathway activation Stress [label="Stress Stimuli", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stress -> p38 [label="Activates"]; p38 -> Inflammation;

Inhibitor_p38 -> p38 [arrowhead=tee, color="#EA4335"]; }

References

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4-Diaminopyridine for the treatment of myasthenia gravis with electrophysiological patterns of Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 14. The Antimicrobial Properties of PdII− and RuII−pyta Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 21. mdpi.com [mdpi.com]

- 22. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 28. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

review of 6-Chloro-3,4-pyridinediamine literature

An In-depth Technical Guide to 6-Chloro-3,4-pyridinediamine: A Core Scaffold for Drug Discovery

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block, or scaffold, in the field of medicinal chemistry. While the compound itself is primarily utilized as a pharmaceutical intermediate, its structural features—a pyridine ring, a reactive chlorine atom, and two adjacent amine groups—make it an exceptionally versatile starting point for the synthesis of a diverse range of biologically active molecules.[1][2] The strategic placement of a chlorine atom can significantly enhance the pharmacological properties of a molecule, a phenomenon sometimes referred to as the "magic chloro" effect, which can lead to dramatic improvements in potency and pharmacokinetic profiles.[3] This guide provides a comprehensive technical overview of this compound, focusing on its properties, synthesis, and its application in the development of novel therapeutics for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is commercially available as a pink solid.[1] Its fundamental chemical and physical properties are summarized below, providing essential information for its handling, storage, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 89182-17-2 | [2] |

| Molecular Formula | C₅H₆ClN₃ | [2] |

| Molecular Weight | 143.57 g/mol | [2] |

| Appearance | Pink Solid | [1] |

| Common Synonyms | 3,4-Diamino-6-chloropyridine | [1] |

Synthesis and Derivatization

While specific literature detailing the industrial-scale synthesis of this compound is limited, a plausible synthetic route can be conceptualized based on established pyridine chemistry. A common approach involves the regioselective amination of a suitable dichlorinated pyridine precursor, followed by the reduction of a nitro group to form the second amine. The diagram below illustrates a logical workflow for such a synthesis.

Caption: Proposed synthetic pathway for this compound.

The true value of this scaffold lies in its utility for creating libraries of derivative compounds. The chlorine atom at the 6-position is susceptible to displacement and is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl groups, which is a key strategy in modern drug discovery.[4][5][6]

Caption: General workflow for creating a derivative library for SAR studies.

Biological Activities of Derivatives

Derivatives synthesized from chlorinated pyridine and pyrimidine scaffolds have demonstrated a wide spectrum of biological activities. These findings underscore the potential of this compound as a starting point for developing novel therapeutics.

Kinase Inhibition

Kinases are critical targets in oncology and neurodegenerative diseases. A series of 6-amino pyridine derivatives were recently developed as potent dual inhibitors of Glycogen synthase kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), two kinases implicated in the pathology of Alzheimer's disease.[7]

| Compound | Target Kinase | IC₅₀ (μM) | Reference |

| Derivative 8d | GSK-3β | 0.77 ± 0.01 | [7] |

| CK-1δ | 0.57 ± 0.12 | [7] |

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Derivatives of 6-chloro-pyridin-2-yl-amine (an isomer of the core topic) have been synthesized and shown to possess activity against various pathogenic bacteria and fungi.[8]

| Test Organism | Compound 3a | Compound 3f | Compound 3h | Standard (Streptomycin) | Reference |

| Bacillus subtilis | 18 mm | 19 mm | 17 mm | 22 mm | [8] |

| Staphylococcus aureus | 16 mm | 17 mm | 18 mm | 20 mm | [8] |

| Xanthomonas campestris | 15 mm | 16 mm | 17 mm | 19 mm | [8] |

| Escherichia coli | 17 mm | 18 mm | 16 mm | 21 mm | [8] |

| Fusarium oxysporum | 14 mm | 15 mm | 16 mm | 18 mm (Nystatin) | [8] |

| Values represent the diameter of the zone of inhibition in millimeters (mm). A larger value indicates greater antimicrobial activity. |

Toxicological Data of Related Compounds

Preliminary toxicological assessment is crucial in drug development. While no specific data exists for this compound, studies on the related compound 6-Chloro-2,4-diamino pyrimidine provide an initial reference point for the potential toxicity of this class of compounds.

| Compound | Test | Result | Reference |

| 6-Chloro-2,4-diamino pyrimidine | Acute Oral Toxicity (LD₅₀) | 518.6 mg/kg of body weight | [9][10] |

Experimental Protocols

Detailed methodologies are essential for reproducibility. The following sections provide cited protocols for key experiments relevant to the synthesis and evaluation of derivatives based on a chlorinated pyridine core.

Protocol for Synthesis of Schiff Base Derivatives

This protocol describes the synthesis of 6-chloro-pyridin-2-yl-amine derivatives via a Schiff base condensation, as reported in the literature.[8]

-

Reactant Preparation: Dissolve 2-amino-6-chloropyridine (0.01 mol) in 20 mL of ethanol in a round-bottom flask.

-

Addition of Aldehyde: To this solution, add an equimolar amount (0.01 mol) of the desired aromatic aldehyde (e.g., vanillin for compound 3a).

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Heat the reaction mixture under reflux for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product that separates out is collected by filtration.

-

Purification: Wash the crude product with cold ethanol and then recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure compound.

-

Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, Mass Spectrometry, and elemental analysis.

Protocol for Antimicrobial Screening (Agar Well Diffusion Method)

This protocol outlines a standard method for assessing the in vitro antimicrobial activity of synthesized compounds.[8][9]

Caption: Experimental workflow for the Agar Well Diffusion antimicrobial assay.

Protocol for LD₅₀ Determination (Dixon's Up-and-Down Method)

The median lethal dose (LD₅₀) is determined using a sequential dosing method to minimize the number of animals required.[10]

-

Animal Model: Healthy adult mice or rats are used, fasted overnight before dosing.

-

Dose Selection: A starting dose is chosen based on preliminary range-finding studies. Subsequent doses are increased or decreased by a constant factor (e.g., 1.3) based on the outcome of the previous animal.

-

Dosing: The first animal receives the starting dose.

-

Observation: The animal is observed for a set period (e.g., 48 hours) for signs of toxicity and mortality.

-

Sequential Dosing:

-

If the animal survives, the next animal receives a higher dose.

-

If the animal dies, the next animal receives a lower dose.

-

-

Data Analysis: This sequence of outcomes (survival or death) is continued for a predetermined number of animals. The LD₅₀ is then calculated from the final dose administered and the sequence of outcomes using tabulated values specific to Dixon's method.

Conclusion

This compound stands out not for its own biological effects, but as a high-potential scaffold for medicinal chemistry. Its structure is primed for synthetic modification, enabling the exploration of vast chemical space through established techniques like cross-coupling reactions. The diverse and potent biological activities observed in its derivatives—ranging from kinase inhibition for neurodegenerative diseases to broad-spectrum antimicrobial effects—highlight the immense value of this core structure. For researchers and drug development professionals, this compound represents a strategically important building block, offering a reliable foundation upon which to design and construct the next generation of targeted therapeutics.

References

- 1. This compound CAS#: 89182-17-2 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Hypothetical Mechanism of Action for 6-Chloro-3,4-pyridinediamine: A Technical Guide for Researchers

Disclaimer: The following document presents a hypothesized mechanism of action for 6-Chloro-3,4-pyridinediamine based on the biological activities of structurally related compounds. As of the writing of this guide, there is a lack of direct experimental evidence detailing the specific molecular targets and signaling pathways of this compound. Therefore, the information presented herein should be considered a theoretical framework to guide future research and not as established scientific fact.

Introduction

This compound is a substituted pyridine derivative with potential for biological activity. While its precise mechanism of action remains to be elucidated, the chemical scaffold of a chlorinated aminopyridine is present in various compounds with known pharmacological effects. This guide explores a plausible, yet hypothetical, mechanism of action for this compound by drawing parallels with related molecules, including inhibitors of key signaling proteins and modulators of ion channels. The primary hypothesized targets are the protein tyrosine phosphatase SHP2 and the NLRP3 inflammasome, based on the activity of other 6-chloropyridin-3-amine derivatives.[1] A secondary hypothesis involves the modulation of neuronal ion channels, drawing from the known pharmacology of the parent compound, 3,4-diaminopyridine.[2]

Core Hypothesized Mechanisms of Action

Inhibition of SHP2 Phosphatase

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical component of multiple signal transduction pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1] Aberrant SHP2 activity is implicated in the pathogenesis of various cancers.[1] It is hypothesized that this compound may act as an allosteric inhibitor of SHP2.

Caption: Hypothesized inhibition of the SHP2 signaling pathway.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, leading to the release of pro-inflammatory cytokines IL-1β and IL-18.[1] Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases.[1] Structurally related pyridine derivatives have been identified as inhibitors of the NLRP3 inflammasome.[1]

Caption: Hypothesized inhibition of the NLRP3 inflammasome.

Data on Structurally Related Compounds

The following table summarizes the known biological activities of compounds structurally related to this compound. It is important to note that this data is not for this compound itself but provides a rationale for the hypothesized mechanisms of action.

| Compound Class | Specific Example(s) | Observed Biological Activity | Potential Implication for this compound | Reference |

| 6-Chloropyridin-3-amine Derivatives | Various proprietary structures | Allosteric inhibition of SHP2 phosphatase | Potential as an anti-cancer agent through inhibition of the RAS-RAF-MEK-ERK and PI3K-AKT pathways. | [1] |

| Pyridazine Derivatives | Various proprietary structures | Inhibition of the NLRP3 inflammasome | Potential as an anti-inflammatory agent by blocking the release of pro-inflammatory cytokines. | [1] |

| Diaminopyridines | 3,4-Diaminopyridine | Central nervous system stimulant; potassium channel blocker | Potential for neurological activity, although the addition of a chloro group may significantly alter this activity. | [2] |

| 6-Chloro-diaminopyrimidines | 6-Chloro-2,4-diaminopyrimidine | Antimicrobial activity against various bacteria and fungi. | Potential for antimicrobial properties, though the pyridine core may lead to different targets than a pyrimidine core. | [3] |

Proposed Experimental Protocols to Test the Hypothesis

The following are generalized experimental workflows that could be employed to investigate the hypothesized mechanisms of action of this compound.

In Vitro SHP2 Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of SHP2.

Methodology:

-

Reagents and Materials: Recombinant human SHP2 protein, a fluorogenic phosphatase substrate (e.g., DiFMUP), this compound, known SHP2 inhibitor (positive control), assay buffer.

-

Procedure: a. Prepare a serial dilution of this compound. b. In a microplate, add the SHP2 enzyme to the assay buffer. c. Add the diluted compound or control to the wells and incubate. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the fluorescence intensity over time, which corresponds to the rate of substrate dephosphorylation.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by fitting the dose-response data to a suitable model.

Caption: Workflow for in vitro SHP2 inhibition assay.

Cellular NLRP3 Inflammasome Activation Assay

Objective: To assess the ability of this compound to inhibit NLRP3 inflammasome activation in a cellular context.

Methodology:

-

Cell Line: Use immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes.

-

Procedure: a. Priming (Signal 1): Culture cells and prime with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β. b. Treatment: Treat the primed cells with various concentrations of this compound. c. Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as nigericin or ATP. d. Quantification: Collect the cell culture supernatant and quantify the amount of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Compare the levels of IL-1β in treated versus untreated cells to determine the inhibitory effect of the compound.

Caption: Workflow for cellular NLRP3 inflammasome assay.

Conclusion and Future Directions

The mechanism of action for this compound remains to be experimentally validated. The hypotheses presented in this guide, centered on the inhibition of SHP2 and the NLRP3 inflammasome, are based on the activities of structurally related compounds and provide a logical starting point for investigation. Future research should focus on direct target identification studies, such as affinity chromatography or cellular thermal shift assays (CETSA), to definitively identify the molecular targets of this compound. Subsequent cell-based assays and in vivo studies will be necessary to confirm its biological activity and therapeutic potential. This theoretical framework serves as a guide for researchers and drug development professionals to design and execute experiments aimed at elucidating the true mechanism of action of this compound.

References

A Technical Guide to the Preliminary Screening of 6-Chloro-3,4-pyridinediamine Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are explored for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[2][3][4] This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary screening of a novel class of compounds: 6-Chloro-3,4-pyridinediamine derivatives. While specific biological data for this exact scaffold is emerging, this document provides a robust methodological framework based on established protocols for analogous heterocyclic compounds. It details a logical workflow from initial high-throughput biochemical assays to secondary cell-based validation, complete with detailed experimental protocols, data presentation templates, and workflow visualizations to guide researchers in evaluating the therapeutic potential of these promising molecules.

Introduction to the this compound Scaffold

The this compound moiety represents a versatile and promising scaffold for the development of new therapeutic agents. It combines the well-established biological importance of the pyridine nucleus with two adjacent amino groups, offering multiple points for chemical modification to explore structure-activity relationships (SAR).[1][5] The presence of the chloro-substituent can be crucial for modulating activity, a common feature in many kinase inhibitors where it can occupy a key region of the ATP-binding pocket.[6]

Derivatives of similar scaffolds, such as aminopyridines and aminopyrimidines, have shown potent inhibitory activity against various protein kinases, including Glycogen Synthase Kinase 3β (GSK-3β) and Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology and neurodegenerative diseases.[3][6][7] This guide proposes a screening cascade designed to identify and characterize the biological activity of novel this compound derivatives, with a primary focus on kinase inhibition and anticancer effects.

Proposed Screening Cascade

A hierarchical screening approach is recommended to efficiently identify promising lead compounds. This cascade begins with broad, high-throughput biochemical screening to identify initial hits, followed by more complex and physiologically relevant cell-based assays to confirm activity and assess cellular effects like cytotoxicity and target engagement.

Caption: Proposed workflow for the preliminary screening of this compound derivatives.

Experimental Protocols

Primary Screen: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust, high-throughput method suitable for primary screening.

Protocol:

-

Reagent Preparation:

-

Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare ATP and substrate solution in kinase buffer at 2X the final desired concentration.

-

Dilute test compounds and positive control inhibitor (e.g., Staurosporine) in kinase buffer with 2% DMSO.

-

Reconstitute the kinase enzyme in kinase buffer to 2X the final concentration.

-

-

Kinase Reaction:

-

Add 5 µL of test compound solution or control to wells of a 384-well plate.

-

Add 10 µL of the 2X kinase/substrate mixture to each well.

-

Initiate the reaction by adding 10 µL of the 2X ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to convert unconsumed ATP to ADP and then deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to positive (no enzyme) and negative (DMSO vehicle) controls.

-

Secondary Screen: Cellular Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is widely used to screen for the cytotoxic effects of compounds on cancer cell lines.[3][8]

Protocol:

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

-

Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the hit compounds in culture medium (e.g., from 0.01 µM to 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth) using non-linear regression analysis.

-

Data Presentation

Quantitative data should be organized into clear, concise tables to facilitate comparison and SAR analysis.

Table 1: Illustrative Biochemical Screening Data for this compound Derivatives

| Compound ID | R¹ Group | R² Group | % Inhibition @ 10 µM (Kinase X) | IC₅₀ (µM) (Kinase X) |

| LEAD-001 | H | Phenyl | 95.2 | 0.150 |

| LEAD-002 | H | 4-F-Ph | 98.1 | 0.095 |

| LEAD-003 | H | 2-Py | 75.6 | 1.20 |

| LEAD-004 | Me | Phenyl | 62.3 | 5.80 |

| Staurosporine | - | - | 99.8 | 0.015 |

| Data shown is for illustrative purposes only. |

Table 2: Illustrative Cellular Cytotoxicity Data for Lead Compounds

| Compound ID | GI₅₀ (µM) vs. MCF-7 | GI₅₀ (µM) vs. A549 | GI₅₀ (µM) vs. HCT116 |

| LEAD-001 | 0.85 | 1.52 | 1.10 |

| LEAD-002 | 0.45 | 0.98 | 0.76 |

| Doxorubicin | 0.05 | 0.08 | 0.06 |

| Data shown is for illustrative purposes only. |

Visualization of Target Pathway

Derivatives of this scaffold are hypothesized to target protein kinases. The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) signaling pathway, a common target in cancer therapy, which could be inhibited by a lead compound.

Caption: A generic kinase signaling pathway (e.g., MAPK) as a potential target for inhibitors.

Conclusion

This guide provides a structured and detailed framework for the initial evaluation of this compound derivatives. By employing a systematic screening cascade that progresses from high-throughput biochemical assays to robust cell-based characterization, researchers can efficiently identify and prioritize compounds with therapeutic potential. The provided protocols and data management templates serve as a practical resource for initiating drug discovery efforts centered on this novel chemical scaffold. Subsequent studies should focus on comprehensive selectivity profiling, ADME/Tox evaluation, and in vivo efficacy studies for the most promising lead candidates.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journaljpri.com [journaljpri.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacophore of 6-Chloro-3,4-pyridinediamine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3,4-pyridinediamine is a heterocyclic amine with potential applications in medicinal chemistry. Understanding its pharmacophore is crucial for the rational design of novel derivatives with improved biological activity. This technical guide provides a comprehensive overview of the theoretical pharmacophore of this compound, based on its inherent structural features. It outlines detailed experimental and computational workflows for the determination and validation of its pharmacophore, and presents standardized protocols for relevant biological assays. The information herein serves as a foundational resource for researchers engaged in the exploration of this compound and its analogs for therapeutic purposes.

Introduction

Pharmacophore modeling is a cornerstone of modern drug discovery, providing a three-dimensional abstract representation of the essential molecular features required for a small molecule to interact with a specific biological target.[1][2] These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups.[1][3] By elucidating the pharmacophore of a lead compound, medicinal chemists can design and synthesize new molecules with enhanced potency, selectivity, and pharmacokinetic profiles.

This compound, a substituted aminopyridine, presents several key chemical features that are likely to be important for its biological activity. Aminopyridine scaffolds are recognized as valuable pharmacophores in a wide range of biologically active compounds.[4][5][6] This guide will explore the theoretical pharmacophoric features of this compound and provide a roadmap for its experimental and computational characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of predictive computational models.

| Property | Value | Reference |

| Molecular Formula | C₅H₆ClN₃ | [7] |

| Molecular Weight | 143.57 g/mol | [7] |

| CAS Number | 89182-17-2 | [7] |